N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties
Preparation Methods
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium on carbon (Pd/C) for reduction, sodium borohydride for mild reductions, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . It also reduces the activity of myeloperoxidase, an enzyme involved in the inflammatory response . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide can be compared with other piperazine derivatives such as:
N-(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound also exhibits anti-inflammatory properties but differs in its chemical structure and specific biological activities.
N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its anticancer properties, this compound shares the piperazine moiety but has different substituents that confer unique pharmacological effects.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-5-3-2-4-16(17)19-18(23)14-6-8-15(9-7-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRQRQUJLFNZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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